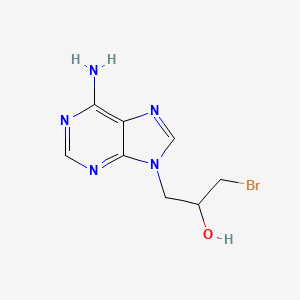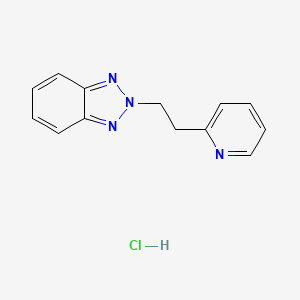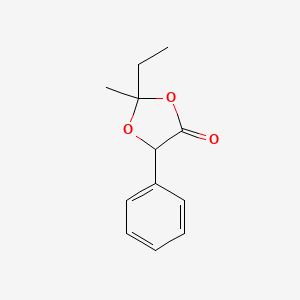
1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol is a compound that features a purine base (adenine) attached to a bromopropanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol typically involves the reaction of adenine with 3-bromopropanol under specific conditions. One common method is the condensation reaction where adenine is reacted with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Cyclization Reactions: The compound can participate in cyclization reactions to form cyclic nucleoside analogues.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at moderate temperatures.
Oxidation: Oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 1-(6-Aminopurin-9-yl)-3-azidopropan-2-ol, while oxidation with PCC would produce 1-(6-Aminopurin-9-yl)-3-bromopropan-2-one.
Applications De Recherche Scientifique
1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of nucleoside analogues, which are important in antiviral and anticancer therapies.
Biochemistry: The compound serves as a molecular probe to study enzyme interactions and DNA modifications.
Industrial Applications: It is used as an intermediate in the production of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol involves its interaction with biological molecules such as enzymes and nucleic acids. The bromopropanol moiety can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can alter their function. This compound can inhibit enzyme activity by binding to the active site or by causing conformational changes in the enzyme structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base but different sugar moiety.
Tenofovir: An antiviral drug that contains a similar purine base and is used in the treatment of HIV.
Adefovir: Another antiviral drug with a similar structure used in the treatment of hepatitis B.
Uniqueness
1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol is unique due to its bromopropanol moiety, which allows for a wide range of chemical modifications and applications. This structural feature makes it a versatile intermediate in the synthesis of various nucleoside analogues and other biologically active compounds .
Propriétés
Numéro CAS |
72220-14-5 |
|---|---|
Formule moléculaire |
C8H10BrN5O |
Poids moléculaire |
272.10 g/mol |
Nom IUPAC |
1-(6-aminopurin-9-yl)-3-bromopropan-2-ol |
InChI |
InChI=1S/C8H10BrN5O/c9-1-5(15)2-14-4-13-6-7(10)11-3-12-8(6)14/h3-5,15H,1-2H2,(H2,10,11,12) |
Clé InChI |
OLHHXNPUJNEDGE-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)CC(CBr)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B13998095.png)

![Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate](/img/structure/B13998125.png)
![7-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-6-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B13998135.png)






![1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea](/img/structure/B13998168.png)



